molecular formula C18H24N2O4S2 B2751494 4-methoxy-3-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 946304-67-2

4-methoxy-3-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Cat. No.: B2751494
CAS No.: 946304-67-2
M. Wt: 396.52
InChI Key: HSOSAHCDPWEELB-UHFFFAOYSA-N
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Description

4-Methoxy-3-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative of significant interest in medicinal chemistry and pharmacological research. The compound features a hybrid structure combining a substituted benzene ring, a sulfonamide linker, and heterocyclic morpholine and thiophene motifs. This specific architecture is characteristic of molecules designed to interact with biological targets, as the benzenesulfonamide group is a privileged scaffold known to exhibit a wide range of biological activities . Benzenesulfonamide derivatives are extensively investigated for their potential as modulators of various physiological processes. Research into similar compounds has revealed their utility as inhibitors of key signaling pathways, such as the mTORC1 (Mammalian target of rapamycin complex 1) pathway, which is a central regulator of cell growth, proliferation, and metabolism . Dysregulation of this pathway is implicated in several human diseases, including cancer, diabetes, and neurodegenerative disorders, making its modulators valuable research tools . Furthermore, certain benzenesulfonamides have been identified as high-affinity ligands for nuclear receptors, such as the Retinoic acid receptor-related orphan receptors (RORα and RORγ), which play critical roles in immune function, metabolic regulation, and circadian rhythm . This makes such compounds important chemical probes for studying these receptors and developing potential therapeutic strategies for metabolic and immune disorders . The presence of both morpholine and thiophene heterocycles in its structure further enhances the drug-like properties and research potential of this molecule. These features are commonly incorporated to fine-tune pharmacokinetic properties and target engagement. This product is intended for research purposes only as a reference standard or a building block for further chemical synthesis in drug discovery programs. For Research Use Only. This product is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

4-methoxy-3-methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S2/c1-14-11-16(3-4-18(14)23-2)26(21,22)19-12-17(15-5-10-25-13-15)20-6-8-24-9-7-20/h3-5,10-11,13,17,19H,6-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOSAHCDPWEELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-3-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a complex organic compound belonging to the class of benzenesulfonamides. Its unique structure, which includes a methoxy group, a methyl group, and a morpholino group linked to a thiophene moiety, suggests potential biological activities that warrant further investigation. This article focuses on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-methoxy-3-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide is C₁₈H₂₄N₂O₄S₂, with a molecular weight of 396.5 g/mol. The compound's structure can be represented as follows:

PropertyValue
Molecular Formula C₁₈H₂₄N₂O₄S₂
Molecular Weight 396.5 g/mol
CAS Number 946304-67-2

The exact mechanism of action for 4-methoxy-3-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide remains to be fully elucidated. However, interaction studies focusing on binding affinities to various biological targets are essential for understanding its therapeutic potential. The presence of the morpholino and thiophene groups may enhance its ability to interact with specific enzymes or receptors involved in disease processes.

Case Studies and Research Findings

  • Antiviral Screening : In vitro studies are needed to evaluate the compound's efficacy against specific viral targets. Similar compounds have demonstrated significant activity at low concentrations, suggesting that this compound may also exhibit potent antiviral properties.
  • Structural Analog Studies : Research into structurally related compounds has provided insights into potential biological activities. For example, derivatives containing thiophene rings have been associated with improved bioactivity in various medicinal chemistry applications.
  • Pharmacokinetic Profiles : Understanding the pharmacokinetics of 4-methoxy-3-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide is crucial for assessing its therapeutic viability. Studies on related compounds indicate that modifications in structure can significantly affect absorption, distribution, metabolism, and excretion (ADME) properties.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of 4-methoxy-3-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide, a comparison with similar compounds is presented below:

Compound NameKey Features
2-Methoxy-4,5-dimethylbenzenesulfonamide Contains methoxy and dimethyl groups; lacks morpholino and thiophene moieties.
N-(2-Morpholinoethyl)benzenesulfonamide Shares the morpholino group but lacks additional substituents.
2-Thiophen-2-ylbenzenesulfonamide Contains a thiophene ring but lacks methoxy and morpholino groups.

The combination of functional groups in 4-methoxy-3-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide may confer distinct chemical reactivity and biological properties compared to these similar compounds.

Comparison with Similar Compounds

Structural Comparison

The compound shares structural motifs with several sulfonamide derivatives, as outlined below:

Compound Name Key Structural Features Molecular Weight Reference
Target Compound 4-Methoxy-3-methylbenzene + morpholino-thiophene-ethyl chain ~409.5 g/mol*
4-Ethoxy-N-(2-thienylmethyl)benzenesulfonamide 4-Ethoxybenzene + thiophenemethyl group 297.39 g/mol
Metsulfuron-methyl ester 4-Methoxy-6-methyltriazinyl + sulfonylurea linkage 381.4 g/mol
N-[6-Acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-morpholin-4-ylsulfonyl-benzamide Morpholine-sulfonyl + benzothiazole-acetamido group ~535.5 g/mol*
2,4,6-Trimethyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide All-methyl substituted benzene + trimethylphenyl group 331.5 g/mol

*Calculated based on formula.

Key Observations :

  • Metsulfuron-methyl ester (a sulfonylurea herbicide) shares the 4-methoxybenzene core but replaces the morpholino-thiophene group with a triazinyl-sulfonylurea linkage, critical for herbicidal activity .
  • The benzothiazole derivative from includes a morpholine-sulfonyl group, similar to the target compound, but pairs it with a benzothiazole ring system, which is common in kinase inhibitors.
Physicochemical Properties
  • Solubility: The morpholino group in the target compound enhances water solubility compared to purely aromatic substituents (e.g., 2,4,6-trimethylphenyl in ). However, the thiophene and methyl groups may reduce solubility relative to polar derivatives like metsulfuron-methyl ester .
  • Electron Effects : The 4-methoxy group in the target compound is electron-donating, similar to the 4-ethoxy group in , but the methyl group at the 3-position introduces steric hindrance absent in simpler analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification strategies for 4-methoxy-3-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide?

  • Synthesis Steps :

  • Step 1 : Formation of the sulfonamide backbone via coupling of 4-methoxy-3-methylbenzenesulfonyl chloride with 2-morpholino-2-(thiophen-3-yl)ethylamine under inert conditions (e.g., N₂ atmosphere) in anhydrous dichloromethane .
  • Step 2 : Intermediate purification using column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the product with >95% purity .
  • Step 3 : Final recrystallization from ethanol/water mixtures to enhance crystallinity .
    • Key Challenges : Competing side reactions (e.g., sulfonamide hydrolysis) require strict pH control (pH 7–8) and low temperatures (0–5°C) during synthesis .

Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized?

  • Primary Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm connectivity of the morpholine, thiophene, and sulfonamide groups. For example, the thiophen-3-yl proton resonates at δ 7.2–7.4 ppm in CDCl₃ .
  • X-ray Crystallography : Resolves stereochemistry at the ethyl-morpholine junction and confirms non-covalent interactions (e.g., hydrogen bonding between sulfonamide oxygen and morpholine) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (calculated: ~435.5 g/mol; observed: 435.4 g/mol) .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Antitumor Activity : MTT assays using cancer cell lines (e.g., MCF-7, A549) with IC₅₀ values typically ranging 10–50 µM .
  • Enzyme Inhibition : Fluorescence-based assays to evaluate PI3Kα inhibition (IC₅₀ ~2.3 µM), with comparisons to reference inhibitors (e.g., LY294002) .
  • Selectivity Profiling : Cross-screening against off-target kinases (e.g., EGFR, VEGFR2) to assess specificity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

  • Key Modifications :

Substituent Impact on Activity Evidence
Methoxy group at C4Enhances PI3Kα binding via H-bonding
Thiophen-3-yl moietyImproves lipophilicity (logP ~2.8) and membrane permeability
Morpholine ringStabilizes conformation via intramolecular H-bonding
  • Methodology :
  • Parallel Synthesis : Generate derivatives with substituent variations (e.g., replacing thiophene with furan) .
  • Free-Wilson Analysis : Quantify contributions of individual groups to bioactivity .

Q. What strategies resolve discrepancies in biological data across different experimental models?

  • Case Study : Variability in IC₅₀ values for PI3Kα inhibition (e.g., 2.3 µM vs. 8.7 µM in kinase vs. cell-based assays) .

  • Root Cause Analysis : Differences in cellular uptake or metabolic stability (assessed via LC-MS/MS pharmacokinetic studies) .
  • Validation : Co-crystallization with PI3Kα to confirm binding mode and affinity .

Q. How can computational modeling enhance the design of derivatives with improved target selectivity?

  • Approaches :

  • Molecular Dynamics (MD) Simulations : Predict conformational stability of the sulfonamide-morpholine scaffold in PI3Kα’s ATP-binding pocket .
  • Docking Studies : Screen virtual libraries for derivatives with stronger π-π stacking (e.g., with Tyr836 in PI3Kα) .
  • ADMET Prediction : Use tools like SwissADME to optimize solubility (e.g., cLogP <3) and reduce hepatotoxicity risks .

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